(R)-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile
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Overview
Description
®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a chloro-substituted benzonitrile core with a pyrrolidine ring attached, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile typically involves the reaction of 3-chloro-5-nitrobenzonitrile with pyrrolidine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like tetrahydrofuran. The mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
In an industrial setting, the production of ®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile may involve large-scale reactors and optimized conditions to ensure high yield and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amine-substituted benzonitriles.
Scientific Research Applications
®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- ®-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride
- Pyridazinone derivatives
Uniqueness
®-3-Chloro-5-(pyrrolidin-2-yl)benzonitrile stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C11H11ClN2 |
---|---|
Molecular Weight |
206.67 g/mol |
IUPAC Name |
3-chloro-5-[(2R)-pyrrolidin-2-yl]benzonitrile |
InChI |
InChI=1S/C11H11ClN2/c12-10-5-8(7-13)4-9(6-10)11-2-1-3-14-11/h4-6,11,14H,1-3H2/t11-/m1/s1 |
InChI Key |
QEBAFNIVLLWYOC-LLVKDONJSA-N |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC(=C2)C#N)Cl |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)C#N)Cl |
Origin of Product |
United States |
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